molecular formula C16H19N3O B12597628 4-(2-Cyclohexylidenehydrazinyl)-6-methylquinolin-2(1H)-one CAS No. 649748-91-4

4-(2-Cyclohexylidenehydrazinyl)-6-methylquinolin-2(1H)-one

Cat. No.: B12597628
CAS No.: 649748-91-4
M. Wt: 269.34 g/mol
InChI Key: PFFFETLXUWRSSI-UHFFFAOYSA-N
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Description

4-(2-Cyclohexylidenehydrazinyl)-6-methylquinolin-2(1H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, which is a common motif in many biologically active molecules, and a hydrazinyl group that can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyclohexylidenehydrazinyl)-6-methylquinolin-2(1H)-one typically involves the reaction of 6-methylquinolin-2(1H)-one with cyclohexylidenehydrazine under specific conditions. One common method includes the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyclohexylidenehydrazinyl)-6-methylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.

    Reduction: Reduction of the hydrazinyl group can yield hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile, such as halogens or nitro groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution reactions can introduce various functional groups onto the quinoline core .

Scientific Research Applications

4-(2-Cyclohexylidenehydrazinyl)-6-methylquinolin-2(1H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Cyclohexylidenehydrazinyl)-6-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the quinoline core can intercalate into DNA, disrupting its structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Cyclohexylidenehydrazinyl)-6-methylquinolin-2(1H)-one is unique due to its specific combination of a quinoline core and a cyclohexylidenehydrazinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

649748-91-4

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

4-(2-cyclohexylidenehydrazinyl)-6-methyl-1H-quinolin-2-one

InChI

InChI=1S/C16H19N3O/c1-11-7-8-14-13(9-11)15(10-16(20)17-14)19-18-12-5-3-2-4-6-12/h7-10H,2-6H2,1H3,(H2,17,19,20)

InChI Key

PFFFETLXUWRSSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C=C2NN=C3CCCCC3

Origin of Product

United States

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